

3-(Chloromethyl)benzoyl chloride chemical structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Chloromethyl)benzoyl chloride

Cat. No.: B1349292

[Get Quote](#)

An In-depth Technical Guide to **3-(Chloromethyl)benzoyl Chloride**: Structure, Bonding, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)benzoyl chloride (CAS No: 63024-77-1) is a bifunctional organic compound of significant interest in chemical synthesis, materials science, and pharmaceutical development.^{[1][2][3]} Its unique structure, featuring both a reactive acyl chloride and a benzylic chloride moiety, allows for selective and sequential reactions, making it a valuable building block and linker. This document provides a comprehensive overview of its chemical structure, bonding characteristics, physicochemical properties, spectroscopic signature, synthesis, and reactivity.

Chemical Structure and Bonding

3-(Chloromethyl)benzoyl chloride is a disubstituted benzene derivative with the molecular formula C₈H₆Cl₂O.^[4] The molecule consists of a central benzene ring to which a carbonyl chloride group (-COCl) and a chloromethyl group (-CH₂Cl) are attached at the meta (1,3) positions.

Key Structural Features:

- **Aromatic Core:** The benzene ring provides a rigid scaffold and influences the reactivity of the attached functional groups through electronic effects (inductive and resonance).
- **Acyl Chloride Group:** This is a highly reactive functional group, susceptible to nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.
- **Benzyl Chloride Group:** The chloromethyl group is a reactive benzylic halide. The carbon-chlorine bond is polarized, and the carbon atom is susceptible to nucleophilic substitution (S_N2) reactions. Its reactivity is enhanced by the adjacent aromatic ring, which can stabilize the transition state.

The presence of these two distinct reactive centers allows for orthogonal chemistry, where one group can be reacted selectively in the presence of the other under specific conditions.

Physicochemical and Spectroscopic Data

Quantitative data for **3-(Chloromethyl)benzoyl chloride** is summarized below.

Physicochemical Properties

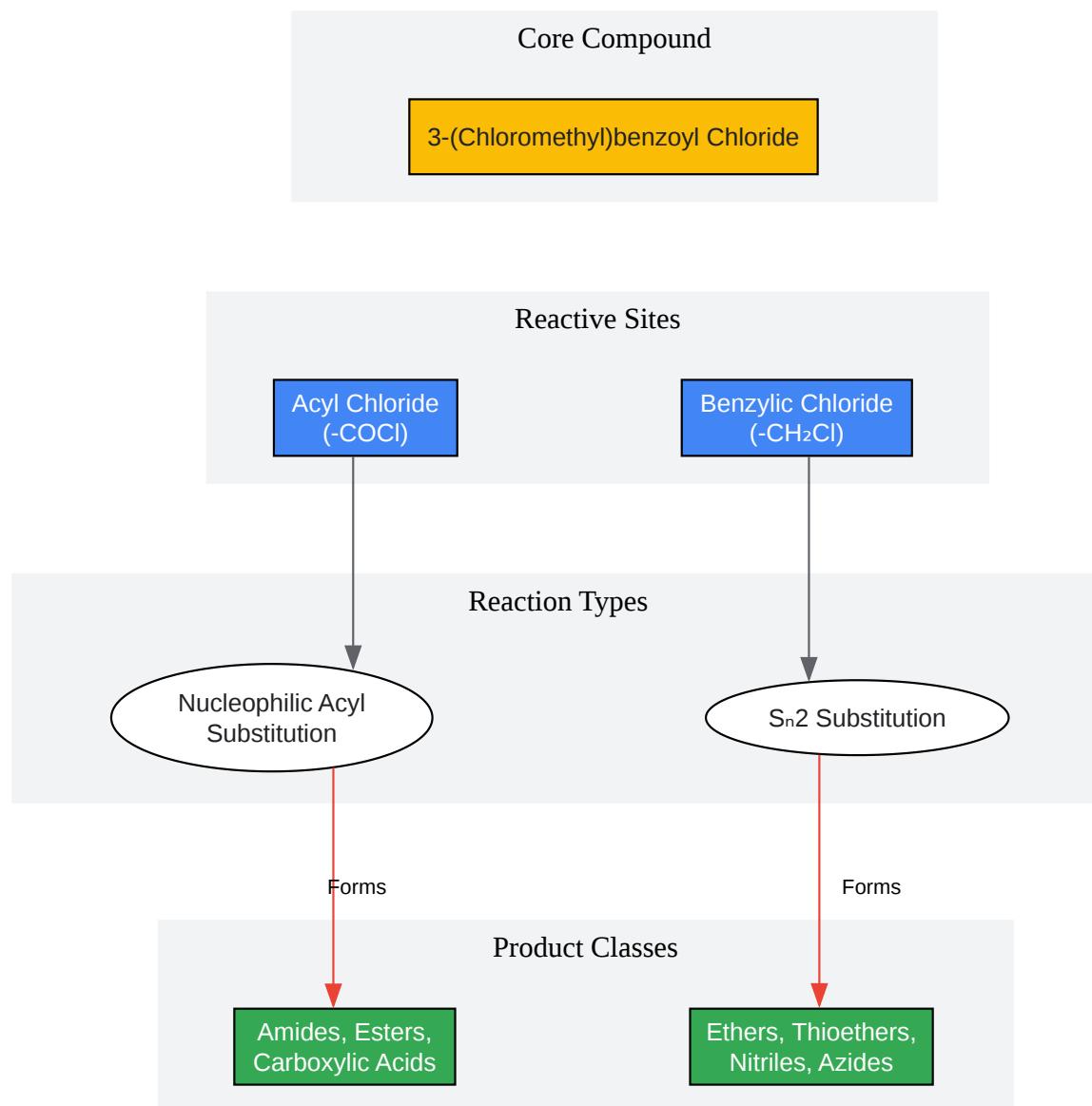
Property	Value	Reference(s)
CAS Number	63024-77-1	[1] [2] [3]
Molecular Formula	$C_8H_6Cl_2O$	[4]
Molecular Weight	189.04 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid	
Density	1.33 g/mL at 25 °C	[1] [2] [5]
Boiling Point	149-150 °C at 20 mmHg	[1] [2] [5]
Refractive Index (n^{20}/D)	1.5748	[1] [2] [5]
Flash Point	113 °C (235.4 °F) - closed cup	[1] [2]

Spectroscopic Data (Predicted and Inferred)

While a complete, published spectral analysis is not readily available, the expected spectroscopic characteristics can be inferred from data on analogous compounds and fundamental principles.

Spectrum	Expected Key Features	Rationale / Comparison
¹ H NMR	Aromatic protons (4H, multiplet, ~7.4-8.1 ppm), Benzylic protons (-CH ₂ Cl, 2H, singlet, ~4.6 ppm)	Based on data for methyl 3-(chloromethyl)benzoate, which shows aromatic protons in the 7.4-8.1 ppm range and a benzylic singlet at 4.60 ppm.[6]
¹³ C NMR	Carbonyl carbon (~168 ppm), Aromatic carbons (~128-138 ppm), Benzylic carbon (-CH ₂ Cl, ~45 ppm)	Based on data for methyl 3-(chloromethyl)benzoate, which shows the benzylic carbon at 45.59 ppm and aromatic carbons between 128-138 ppm.[6] The acyl chloride carbon is expected to be significantly downfield.
IR Spectroscopy	Strong C=O stretch (~1770-1800 cm ⁻¹), C-Cl stretch (acyl, ~850-900 cm ⁻¹), C-Cl stretch (alkyl, ~650-750 cm ⁻¹), Aromatic C-H and C=C bands	The high-frequency C=O stretch is characteristic of acid chlorides.[7] Benzoyl chloride shows a strong band around 1774 cm ⁻¹ . The two different C-Cl bonds will have distinct stretching frequencies.
Mass Spectrometry	Molecular ion peak (M ⁺) showing a characteristic M/M+2/M+4 pattern due to two chlorine isotopes (³⁵ Cl and ³⁷ Cl). Key fragments would include loss of Cl ([M-35] ⁺) and the benzoyl cation fragment.	The isotopic abundance of ³⁵ Cl to ³⁷ Cl is roughly 3:1. For a molecule with two chlorine atoms, the expected ratio of M ⁺ :(M+2) ⁺ :(M+4) ⁺ is approximately 9:6:1.[8] Fragmentation of the isomeric 4-(chloromethyl)benzoyl chloride shows major peaks at m/z 153 ([M-Cl] ⁺) and 125 ([M-COCl] ⁺).[9]

Reactivity and Applications


The dual reactivity of **3-(chloromethyl)benzoyl chloride** is its most significant chemical feature. It can act as a bis-electrophile, with the acyl chloride being a "hard" electrophilic center and the benzylic carbon being a "softer" electrophilic center. This allows for reactions with a wide range of nucleophiles.

Dual Electrophilic Nature

The reactivity can be controlled by the choice of nucleophile and reaction conditions.

- Acyl Chloride Reactions: Reacts readily with hard nucleophiles like water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. These reactions are typically fast.
- Benzylic Chloride Reactions: Reacts with softer nucleophiles, often requiring base or elevated temperatures, in classic $S_{n}2$ substitutions. This allows for the introduction of various functional groups, such as azides, cyanides, or thiols.

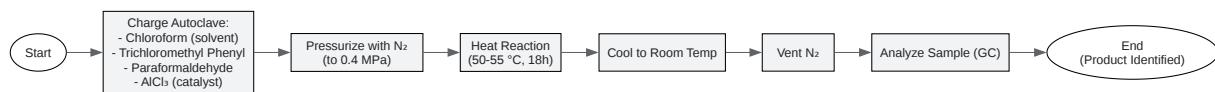
This differential reactivity is illustrated in the logical relationship diagram below.

[Click to download full resolution via product page](#)

Caption: Dual reactivity of **3-(chloromethyl)benzoyl chloride**.

Applications

This compound is primarily used as a synthetic intermediate.


- Polymer Chemistry: It has been used to prepare amphiphilic star polymers.[1][2]
- Drug Development: It serves as a linker for creating water-soluble and stable prodrugs.[1][2]
- Organic Synthesis: It is a key precursor for synthesizing heterocyclic systems like isoindolinones, where an intermolecular reaction first forms an amide, followed by an intramolecular cyclization.[10]

Experimental Protocols

Synthesis via Friedel-Crafts Chloromethylation

A representative synthesis protocol is adapted from patent literature, describing the chloromethylation of a benzoyl chloride precursor.[1]

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-(chloromethyl)benzoyl chloride**.

Methodology:

- Charging the Reactor: A pressure autoclave is charged with chloroform (90 mL), trichloromethyl phenyl (0.1 mol), paraformaldehyde (0.12 mol), and anhydrous aluminum chloride (0.03 mol).[1]
- Inerting and Pressurizing: The vessel is sealed and filled with nitrogen gas to a pressure of 0.4 MPa.[1]
- Reaction: The mixture is heated to 50-55 °C and maintained at this temperature with stirring for 18 hours.[1]
- Work-up: After the reaction period, the vessel is cooled to room temperature, and the nitrogen pressure is carefully released.[1]
- Analysis: A sample is withdrawn for analysis by Gas Chromatography (GC) to confirm the formation of the target product, **3-(chloromethyl)benzoyl chloride**.[1] The reported yield based on GC area normalization is 95.2%. [1]

Analytical Method: Reverse Phase HPLC

The purity and identity of **3-(chloromethyl)benzoyl chloride** can be assessed using High-Performance Liquid Chromatography (HPLC).[3]

Methodology:

- Column: A reverse-phase column (e.g., Newcrom R1 or C18) is used.[3]
- Mobile Phase: A simple isocratic mobile phase consisting of acetonitrile (MeCN) and water, with a phosphoric acid modifier, is employed.[3] For applications requiring mass spectrometry (LC-MS), phosphoric acid should be replaced with a volatile modifier like formic acid.[3]
- Detection: UV detection is suitable due to the aromatic nature of the compound.
- Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[3]

Safety and Handling

3-(Chloromethyl)benzoyl chloride is classified as a corrosive substance.[1][8] It causes severe skin burns and eye damage.[1][8] The material is water-reactive and will decompose, likely releasing hydrochloric acid.

- Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and a suitable respirator is mandatory.[1]
- Handling: Handle in a well-ventilated fume hood. Avoid contact with water and other nucleophiles.
- Storage: Store in a cool, dry place in a tightly sealed, corrosion-resistant container.

Conclusion

3-(Chloromethyl)benzoyl chloride is a versatile and highly reactive bifunctional molecule. Its distinct acyl chloride and benzylic chloride groups offer opportunities for controlled, sequential chemical modifications. This dual reactivity, combined with its role as a precursor to polymers, prodrugs, and complex organic molecules, establishes it as a compound of high value to the scientific research and development community. Proper understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Chloromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 3. 3-(Chloromethyl)benzoyl chloride | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-(Chloromethyl)benzoyl chloride 98 63024-77-1 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pg.gda.pl [pg.gda.pl]
- To cite this document: BenchChem. [3-(Chloromethyl)benzoyl chloride chemical structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349292#3-chloromethyl-benzoyl-chloride-chemical-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com